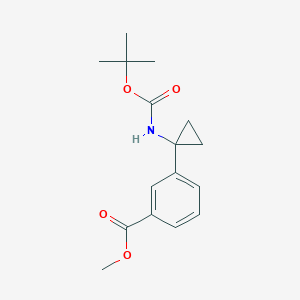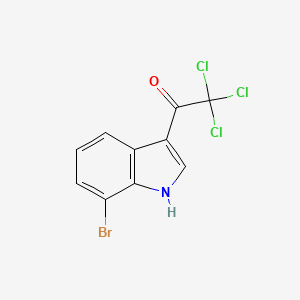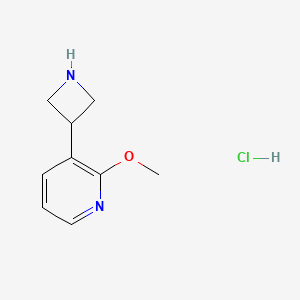![molecular formula C14H21N5O B13699159 5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a piperidyl group, and an imidazo[4,5-b]pyridinone core. Its molecular formula is C14H20N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridinone core, followed by the introduction of the piperidyl and dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions, often using lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or piperidyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with different functional groups.
Scientific Research Applications
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A widely used catalyst in organic synthesis, known for its high nucleophilicity.
1-Methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Lacks the dimethylamino group but shares the core structure.
5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one analogs: Variants with different substituents on the imidazo[4,5-b]pyridinone core.
Uniqueness
The uniqueness of 5-(Dimethylamino)-1-methyl-3-(4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21N5O |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
5-(dimethylamino)-1-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C14H21N5O/c1-17(2)12-5-4-11-13(16-12)19(14(20)18(11)3)10-6-8-15-9-7-10/h4-5,10,15H,6-9H2,1-3H3 |
InChI Key |
AUAGYRAAUGIPBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2)N(C)C)N(C1=O)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)

![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)




![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
